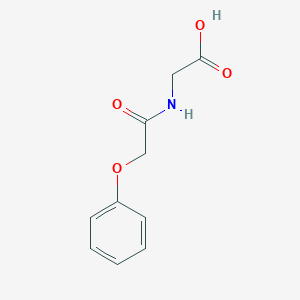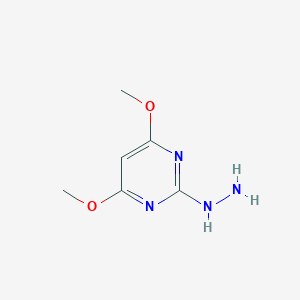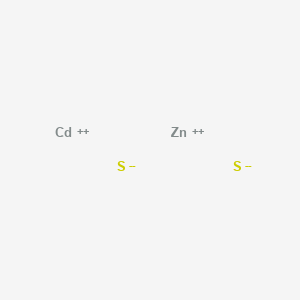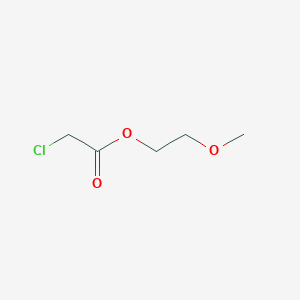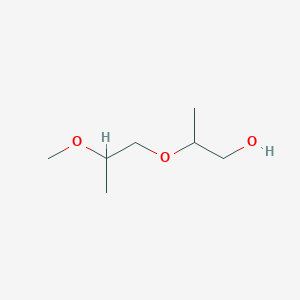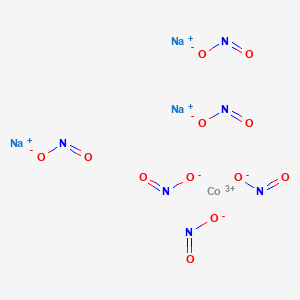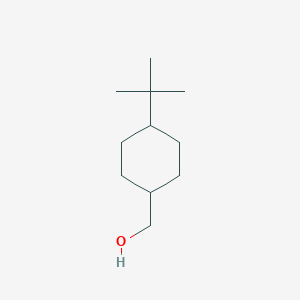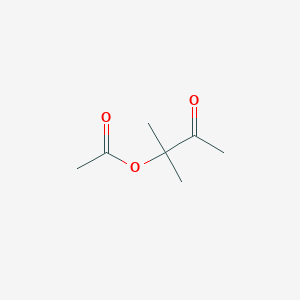
3-乙酰氧基-3-甲基-2-丁酮
概述
描述
3-Acetoxy-3-methyl-2-butanone is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is also known as 2-butanone, 3-acetoxy-3-methyl-. This compound is characterized by its acetoxy group attached to a methylated butanone backbone. It is a colorless liquid with a pleasant odor and is used in various chemical applications.
科学研究应用
3-Acetoxy-3-methyl-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a model compound for studying esterification and hydrolysis reactions in biological systems.
Medicine: It is investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.
安全和危害
3-Acetoxy-3-methyl-2-butanone is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . It is recommended to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .
准备方法
Synthetic Routes and Reaction Conditions: 3-Acetoxy-3-methyl-2-butanone can be synthesized through the esterification of 3-hydroxy-3-methyl-2-butanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 3-acetoxy-3-methyl-2-butanone involves the continuous esterification process, where 3-hydroxy-3-methyl-2-butanone and acetic anhydride are fed into a reactor with a catalyst. The product is then purified through distillation to achieve the desired purity .
Types of Reactions:
Oxidation: 3-Acetoxy-3-methyl-2-butanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 3-acetoxy-3-methyl-2-butanone involves its ability to undergo esterification and hydrolysis reactions. The acetoxy group can be hydrolyzed to form the corresponding alcohol and acetic acid. This compound can also participate in various organic reactions, acting as a nucleophile or electrophile depending on the reaction conditions .
相似化合物的比较
3-Hydroxy-3-methyl-2-butanone: This compound is a precursor in the synthesis of 3-acetoxy-3-methyl-2-butanone.
2-Butanone: A simpler ketone that lacks the acetoxy group.
3-Acetoxy-2-butanone: A structural isomer with the acetoxy group on a different carbon atom.
Uniqueness: 3-Acetoxy-3-methyl-2-butanone is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its acetoxy group provides a site for nucleophilic attack, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
(2-methyl-3-oxobutan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)7(3,4)10-6(2)9/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJOZIJFBJYYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496419 | |
| Record name | 2-Methyl-3-oxobutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10235-71-9 | |
| Record name | 2-Methyl-3-oxobutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

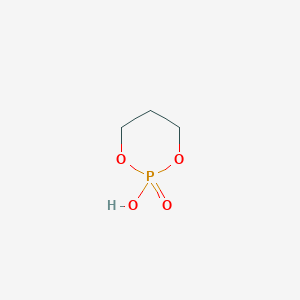


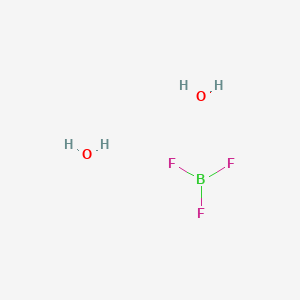
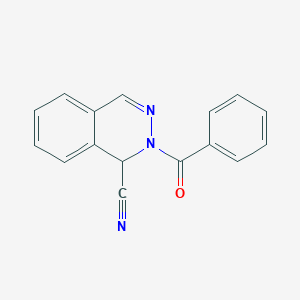
![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)
